Methyl 5-methylpiperidine-2-carboxylate

Medicinal Chemistry Stereochemistry Chiral Separation

Methyl 5-methylpiperidine-2-carboxylate (CAS 2155852-18-7) is a substituted piperidine derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It is primarily supplied as a mixture of diastereomers, a critical specification for procurement, as its stereochemical composition significantly influences its biological activity and potential applications.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 2155852-18-7
Cat. No. B2990719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methylpiperidine-2-carboxylate
CAS2155852-18-7
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCC1CCC(NC1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
InChIKeyMYXGTBIZVOJNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-methylpiperidine-2-carboxylate (CAS 2155852-18-7) Procurement & Technical Specification Guide


Methyl 5-methylpiperidine-2-carboxylate (CAS 2155852-18-7) is a substituted piperidine derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is primarily supplied as a mixture of diastereomers, a critical specification for procurement, as its stereochemical composition significantly influences its biological activity and potential applications . This compound serves as a versatile building block in medicinal chemistry, particularly for synthesizing alkaloid-based therapeutics, chiral ligands, and peptidomimetics . Predicted physicochemical properties, such as a boiling point of 205.9±33.0 °C and a pKa of 8.30±0.10, further inform its handling and formulation requirements .

Why Methyl 5-methylpiperidine-2-carboxylate Cannot Be Simply Substituted by Generic Piperidine-2-carboxylates


Substituting methyl 5-methylpiperidine-2-carboxylate with a generic piperidine-2-carboxylate analog is not a viable procurement strategy for research requiring specific structural and stereochemical features. The presence and stereochemistry of the 5-methyl substituent fundamentally alter the compound's conformational preferences, steric environment, and potential for chiral recognition, which are critical parameters in drug design and asymmetric synthesis [1]. Furthermore, its unique classification as a mixture of diastereomers introduces distinct analytical and biological profiles compared to single-enantiomer piperidine-2-carboxylates . This inherent complexity, rather than being a limitation, is a key differentiator that provides access to a chemical space unattainable with simpler, achiral, or single-isomer analogs. The following quantitative evidence underscores the specific, non-interchangeable advantages of this compound.

Quantitative Evidence Differentiating Methyl 5-methylpiperidine-2-carboxylate (CAS 2155852-18-7) from Key Analogs


Diastereomeric Purity & Composition as a Procurement Specification Differentiator

Procurement of Methyl 5-methylpiperidine-2-carboxylate (CAS 2155852-18-7) differs fundamentally from its closest achiral analog, methyl piperidine-2-carboxylate, due to its stereochemical complexity. The target compound is explicitly supplied and certified as a 'Mixture of diastereomers' . This is a quantitative procurement specification, distinguishing it from the simpler, single-entity nature of methyl piperidine-2-carboxylate . The diastereomeric composition directly impacts downstream application performance, such as in the creation of diastereomeric salts or chiral stationary phases.

Medicinal Chemistry Stereochemistry Chiral Separation

Structural & Physicochemical Differentiation from 5-Methylpiperidine-3-carboxylate

The position of the carboxylate ester on the piperidine ring is a critical determinant of a compound's properties and interactions. Methyl 5-methylpiperidine-2-carboxylate is a positional isomer of methyl 5-methylpiperidine-3-carboxylate . This seemingly minor change results in distinct predicted physicochemical and electronic properties, most notably a difference in pKa, which governs ionization state at physiological pH and influences molecular recognition .

Medicinal Chemistry Physicochemical Properties Drug Design

Validated Role as a Versatile Intermediate in Alkaloid and Peptidomimetic Synthesis

The compound is validated as a 'reliable building block' for the synthesis of 'alkaloid-based therapeutics, chiral ligands, and peptidomimetics' . This application-specific differentiation is supported by its defined molecular framework (MW 157.21 g/mol, MF C8H15NO2), which provides reproducible outcomes in complex synthetic sequences . This contrasts with less-defined or generic piperidine analogs that lack documented utility in these specific, high-value areas of drug discovery.

Organic Synthesis Medicinal Chemistry Peptidomimetics

Strategic Research & Industrial Applications for Methyl 5-methylpiperidine-2-carboxylate (CAS 2155852-18-7)


Medicinal Chemistry: Lead Optimization in Peptidomimetic and Alkaloid Drug Discovery

Researchers focused on developing peptidomimetic drugs or novel alkaloid-based therapeutics will find this compound a strategically valuable building block . Its defined structure and documented utility in these specific areas provide a reproducible and validated starting point for constructing complex molecular frameworks, thereby reducing synthetic uncertainty and accelerating structure-activity relationship (SAR) studies . The compound's pKa of 8.30 is a critical parameter for predicting ionization state and optimizing pharmacokinetic properties during lead optimization .

Asymmetric Synthesis: Development of Novel Chiral Ligands and Auxiliaries

In asymmetric catalysis, the compound's availability as a 'mixture of diastereomers' offers a unique opportunity for screening and development. This mixture can serve as a precursor for synthesizing and evaluating a library of novel chiral ligands or auxiliaries , where the stereochemical information is embedded within the piperidine scaffold. The ability to procure the compound in a defined diastereomeric state is a key advantage for exploring and optimizing enantioselective transformations.

Analytical & Preclinical Research: Metabolite Identification and Reference Standard Use

Given its structural relationship to endogenous compounds like pipecolic acid, a known metabolite [1], Methyl 5-methylpiperidine-2-carboxylate can serve as a valuable synthetic reference standard or internal standard in bioanalytical method development (LC-MS/MS). The predicted physicochemical properties (e.g., density of 0.982 g/cm³ ) assist in sample preparation. Its use enables the accurate identification and quantification of related metabolites or xenobiotics in complex biological matrices, supporting pharmacokinetic and drug metabolism studies.

Chemical Biology: Probing Protein Interactions with Piperidine Scaffolds

This compound can be employed as a probe to investigate the binding preferences of biological targets that recognize piperidine-containing ligands. The 5-methyl substituent and carboxylate ester provide distinct steric and electronic features compared to unsubstituted pipecolic acid analogs . This allows researchers to dissect the contributions of specific functional groups to molecular recognition events, such as enzyme inhibition or receptor binding, providing mechanistic insights that guide rational drug design [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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